molecular formula C24H19ClN6O B2860604 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396856-73-7

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2860604
CAS No.: 1396856-73-7
M. Wt: 442.91
InChI Key: RQKQFUBEYHEZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a 2-chlorophenyl group and at position 5 with a pyridin-2-yl moiety. The carboxamide group at position 4 is linked to a 2-(1H-indol-3-yl)ethyl side chain.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6O/c25-18-8-2-4-11-21(18)31-23(20-10-5-6-13-26-20)22(29-30-31)24(32)27-14-12-16-15-28-19-9-3-1-7-17(16)19/h1-11,13,15,28H,12,14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKQFUBEYHEZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group through a substitution reaction. The pyridine ring is then incorporated via a coupling reaction, and the triazole ring is formed through a cyclization process. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Triazole vs. Pyrazole Derivatives

  • Target Compound : The 1,2,3-triazole core provides three nitrogen atoms, enabling diverse electronic interactions. This contrasts with pyrazole-based analogs (e.g., 3-(2,4-dichlorophenyl)-N′-[(E)-1H-indol-3-ylmethylene]-1H-pyrazole-5-carbohydrazide), which have two adjacent nitrogens, altering hydrogen-bonding capacity and metabolic stability .
  • : 1-(3-Chlorophenyl)-N-ethyl-5-(trifluoromethyl)pyrazole-4-carboxamide highlights pyrazole’s suitability for agrochemical applications (e.g., insecticides), whereas triazoles are often prioritized in medicinal chemistry for their pharmacokinetic properties .

Substituent Analysis

Position 1 Substituents

  • Target Compound : 2-Chlorophenyl (electron-withdrawing) enhances electrophilicity and may improve binding to hydrophobic pockets.
  • : 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide uses 4-chlorophenyl, which may alter spatial orientation in target binding .

Position 5 Substituents

  • Target Compound : Pyridin-2-yl facilitates π-π stacking and coordination with metal ions.

Carboxamide Side Chains

  • Target Compound : The 2-(1H-indol-3-yl)ethyl chain may target serotonin or neurotensin receptors due to indole’s prevalence in neurotransmitter analogs.
  • : 3-(2,4-Dichlorophenyl)-N′-[(E)-1H-indol-3-ylmethylene]-1H-pyrazole-5-carbohydrazide employs an indole-linked hydrazide, which offers distinct hydrogen-bonding geometry compared to carboxamides .
  • : A pyrazol-propyl side chain introduces flexibility and additional hydrogen-bonding sites via the pyrazole ring .

Comparative Data Table

Compound Name Core Heterocycle Position 1 Substituent Position 5 Substituent Carboxamide Side Chain Notable Features
Target Compound 1,2,3-Triazole 2-Chlorophenyl Pyridin-2-yl 2-(1H-Indol-3-yl)ethyl Indole moiety for receptor interactions
1-(2-Methoxyphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-5-(2-pyridinyl)-triazole 1,2,3-Triazole 2-Methoxyphenyl Pyridin-2-yl 3-(1H-Pyrazol-1-yl)propyl Flexible linker for enhanced binding
3-(2,4-Dichlorophenyl)-N′-[(E)-1H-indol-3-ylmethylene]-pyrazole-5-carbohydrazide Pyrazole 2,4-Dichlorophenyl N/A Indol-3-ylmethylene hydrazide Hydrazide group for alternative H-bonding
1-(3-Chlorophenyl)-N-ethyl-5-(trifluoromethyl)pyrazole-4-carboxamide Pyrazole 3-Chlorophenyl Trifluoromethyl Ethyl Agrochemically relevant substituents

Biological Activity

1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of indole and triazole moieties, which are known for their diverse pharmacological properties. This article aims to detail the biological activity of this compound, supported by data tables and recent research findings.

Chemical Structure

The compound's structure can be represented as follows:

C20H19ClN4O\text{C}_{20}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The triazole ring is known for its role in modulating enzyme activity, while the indole moiety contributes to the compound's interaction with neurotransmitter systems.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 5 µg/mL, demonstrating potent antibacterial effects.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa5.0

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits promising anticancer properties. It was tested against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results showed that the compound induces apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa0.52
MCF-70.34
HT-290.86

Mechanistic studies revealed that the compound arrests cells in the G2/M phase of the cell cycle and inhibits tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was also assessed in various models. It demonstrated significant inhibition of pro-inflammatory cytokines and reduced edema in animal models of inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against MRSA (Methicillin-resistant Staphylococcus aureus) revealed an MIC value of 1 µg/mL, indicating strong activity against resistant strains . This positions the compound as a potential therapeutic option in treating resistant bacterial infections.

Case Study 2: Cancer Cell Lines
In another investigation focusing on cancer cell lines, the compound was found to significantly reduce cell viability in MCF-7 cells by over 70% at concentrations above its IC50 value . This suggests that it may be effective in breast cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.